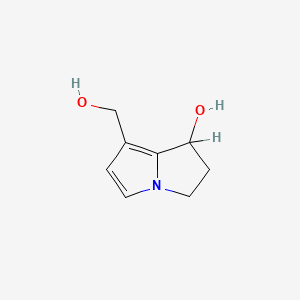

7-(Hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol

説明

特性

IUPAC Name |

7-(hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,3,7,10-11H,2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFPRRXUPCPFWKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=CC(=C2C1O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26400-45-3, 31470-63-0 | |

| Record name | (+-)-Dehydroheliotridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026400453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC144848 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DEHYDRORETRONECINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZY3OL6W2LY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Key Reaction Steps

-

Cyclization : N-tosylglycinate 5 reacts with vinyl ketone 6 under basic conditions to form a pyrrolecarboxylate intermediate 9 . This step eliminates water and sulfinic acid, achieving a 65–70% yield.

-

N-Alkylation : Intermediate 9 undergoes alkylation with ethyl acrylate, introducing an ester group critical for subsequent cyclization.

-

Dieckmann Cyclization : Intramolecular ester condensation forms the bicyclic framework, yielding methylloroquine 12 after saponification and decarboxylation.

-

Hydroxymethylation : Treatment of 12 with chlorotrimethylsilane/sulfuric acid in acetic anhydride installs the hydroxymethyl group, followed by saponification to produce the final compound with a 2.1% overall yield.

Table 1: Yield Analysis of Multi-Step Synthesis

| Step | Key Reagents | Yield (%) |

|---|---|---|

| Cyclization | Vinyl ketone, base | 65–70 |

| N-Alkylation | Ethyl acrylate | 58–62 |

| Dieckmann Cyclization | KOtBu, THF | 45–50 |

| Final Functionalization | ClSiMe₃, H₂SO₄ | 2.1 (overall) |

Limitations : Low overall yield due to cumulative inefficiencies and laborious purification steps.

One-Pot Pyrrolizidine Synthesis via Lithiated Intermediates

A streamlined approach utilizes diallyl amines 1 as precursors, leveraging sequential lithiation and cyclization.

Reaction Mechanism

-

Trianion Formation : Diallyl amine 1 reacts with n-butyllithium at −50°C to generate lithiated intermediate 2 .

-

Cyclization with Diethyl Carbonate : Intermediate 2 reacts with diethyl carbonate, forming an eight-membered ring 4 or butyrolactam 5 , which hydrolyzes to pyrrolizidine 3 .

-

CO₂ Trapping : Alternative quenching with CO₂ yields α-amino acids 8 or esters 9 , demonstrating route versatility.

Table 2: One-Pot Synthesis Parameters

| Parameter | Conditions | Outcome |

|---|---|---|

| Lithiation | n-BuLi, −50°C | Trianion 2 |

| Cyclization | (EtO)₂CO, −50–20°C | Pyrrolizidine 3 |

| CO₂ Quenching | 1 atm CO₂, H₂O | α-Amino acid 8 |

Advantages : Reduced purification steps and modular substrate scope.

Comparative Analysis of Methodologies

Yield and Efficiency

-

Multi-Step Synthesis : 2.1% overall yield limits industrial applicability despite precise control over stereochemistry.

-

One-Pot Lithiation : Higher atom economy but requires stringent temperature control (−50°C).

-

Catalytic Coupling : High yields (70–89%) in dihydroquinolinones suggest promise for pyrrolizidine derivatives if optimized.

化学反応の分析

Types of Reactions

7-(Hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the structure of dehydroheliotridine.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in the reactions involving dehydroheliotridine include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of dehydroheliotridine depend on the specific reaction conditions. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce dehydrogenated compounds .

科学的研究の応用

Chemistry: It serves as a model compound for studying the reactivity and synthesis of pyrrolizidine alkaloids.

Biology: Research has focused on its interactions with DNA and proteins, providing insights into its biological effects.

作用機序

The mechanism of action of dehydroheliotridine involves its interaction with cellular components, particularly DNA. The compound forms complexes with DNA, leading to potential genotoxic effects. It also interacts with various enzymes and proteins, affecting cellular processes and pathways .

類似化合物との比較

Structural and Physicochemical Properties

The following table compares 7-(Hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol with key analogs:

Functional Group Impact on Bioactivity

- Hydroxymethyl vs. Methyl Substitution : The hydroxymethyl group in the target compound improves water solubility compared to its methyl-substituted analog (CAS 567-39-5), which is critical for topical or systemic delivery. Evidence from theophylline prodrugs () shows that hydroxymethyl derivatives enhance skin permeability by ~5-fold compared to parent drugs, suggesting similar advantages for pyrrolizine analogs .

- Fluorine Substitution : The difluoro analog () highlights the role of electronegative groups in altering metabolic pathways, reducing susceptibility to oxidative degradation .

生物活性

7-(Hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article aims to detail the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound belongs to the class of pyrrolizidine alkaloids, which are known for their diverse biological activities.

1. Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, derivatives of pyrrolizidine alkaloids have been shown to inhibit cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are crucial in the inflammatory response. These inhibitors can suppress the release of leukotrienes and prostaglandins, thereby reducing inflammation .

2. Antimicrobial Activity

The biological activity of this compound also extends to antimicrobial effects. Studies have demonstrated that related compounds possess activity against various pathogens, including bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes or inhibition of critical metabolic pathways .

3. Antitumor Effects

Preliminary studies suggest that pyrrolizidine derivatives can exhibit antitumor properties. For example, certain compounds have shown cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific pathways involved may include the modulation of signaling cascades that control cell proliferation and survival .

Case Studies

Several case studies have explored the biological activities of pyrrolizidine alkaloids:

- Study on Antileishmanial Activity : A recent study evaluated derivatives related to this compound for their efficacy against Leishmania species. The results indicated a significant inhibition of parasite burden in infected mice models, with some derivatives achieving over 60% reduction in parasite load at specific dosages .

- Cytotoxicity Assays : In vitro cytotoxicity assays have been performed using various concentrations of pyrrolizidine derivatives on human cancer cell lines. The results revealed dose-dependent cytotoxic effects with IC50 values ranging from 5 to 10 µM for several active compounds .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies have indicated that related compounds exhibit favorable stability in physiological conditions, suggesting good bioavailability when administered orally . However, toxicity remains a concern; some pyrrolizidine alkaloids are associated with hepatotoxicity and carcinogenic effects due to their metabolic activation into toxic metabolites .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 7-(Hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol in laboratory settings?

- Methodological Answer : Synthesis optimization involves selecting solvent systems (e.g., xylene for reflux conditions), reaction duration (25–30 hours for cyclization), and purification methods (recrystallization from methanol). Monitoring via TLC ensures reaction completion, while washing with ammonium chloride solutions removes acidic byproducts. Yield improvements require balancing stoichiometry (1:1.4 molar ratio of precursor to oxidizing agents like chloranil) .

- Experimental Design : Use inert atmospheres to prevent oxidation and control temperature gradients (e.g., glycerin baths at 150°C for consistent heating). Post-reaction workup includes organic layer separation, drying over anhydrous Na₂SO₄, and solvent removal under reduced pressure .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ NMR spectroscopy (¹H and ¹³C) to confirm regiochemistry and functional groups. For example, δ 10.01 ppm (s) in DMSO-d₆ indicates aldehyde protons, while aromatic protons show distinct splitting patterns. Mass spectrometry (MS) and HPLC (≥98% purity thresholds) validate molecular weight and purity .

- Data Interpretation : Compare observed %N content (e.g., 7.5% experimental vs. 7.99% theoretical) to assess impurities. Recrystallization from methanol ensures removal of polar byproducts .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways and optimize conditions for derivatives of this compound?

- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. Tools like ICReDD integrate reaction path searches with experimental data to narrow optimal conditions (e.g., solvent polarity, catalyst selection). Feedback loops refine computational models using experimental yields and spectroscopic data .

- Case Study : For pyrrolo[1,2-a]quinoline derivatives, microwave-assisted synthesis in n-butanol reduces reaction times, while computational predictions guide cyanothioacetamide coupling efficiency .

Q. How should researchers address contradictory data in toxicity or stability studies of this compound?

- Methodological Answer : Conduct comparative analyses under controlled conditions. For example, discrepancies in acute toxicity (Category 4 for oral/dermal/inhalation routes) may arise from batch variability or incomplete characterization. Validate via in vitro assays (e.g., cell viability tests) and cross-reference with structurally similar compounds .

- Risk Mitigation : Prioritize studies on decomposition products (e.g., toxic fumes during combustion) and assess stability in acidic/basic environments using accelerated degradation protocols .

Q. What factorial design approaches are suitable for studying the impact of reaction variables on yield?

- Methodological Answer : Apply full factorial designs to evaluate variables like temperature (150°C vs. room temperature), solvent polarity (DMF vs. xylene), and catalyst loading. Use ANOVA to identify significant factors. For example, a 2³ design (3 variables at 2 levels) can optimize pyrrolidine-1-yl-benzaldehyde synthesis .

- Data Analysis : Response surface methodology (RSM) models interactions between variables, such as the effect of potassium carbonate (1.38 g) on nucleophilic substitution efficiency .

Specialized Methodological Considerations

Q. How can ecological impact assessments be conducted given limited data on this compound?

- Methodological Answer : Use read-across methodologies with structurally analogous compounds (e.g., pyrrolizidine alkaloids) to estimate persistence, bioaccumulation, and toxicity. Perform soil mobility assays via HPLC-MS to track degradation products .

- Experimental Design : Microcosm studies simulate environmental conditions (e.g., microbial activity in soil/water systems) to assess biodegradation rates and ecotoxicological endpoints .

Q. What protocols ensure safe handling and storage of this compound in academic labs?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Use fume hoods and PPE (gloves, lab coats) due to acute toxicity risks (Category 4). Avoid contact with strong acids/bases to prevent hazardous reactions .

- Emergency Protocols : Immediate decontamination with water for dermal exposure and medical consultation for inhalation/ingestion. Emergency contacts must be accessible during lab hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。